Cas no 954679-22-2 (2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide structure
954679-22-2 structure
商品名:2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
CAS番号:954679-22-2
MF:C24H24N2O3S
メガワット:420.523964881897
CID:5878508
PubChem ID:16930116

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
    • Benzamide, 2-methyl-N-[1,2,3,4-tetrahydro-2-[(4-methylphenyl)sulfonyl]-7-isoquinolinyl]-
    • 2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
    • SR-01000912451
    • 954679-22-2
    • AKOS024645538
    • SR-01000912451-1
    • 2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
    • F2391-0143
    • 2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
    • インチ: 1S/C24H24N2O3S/c1-17-7-11-22(12-8-17)30(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)23-6-4-3-5-18(23)2/h3-12,15H,13-14,16H2,1-2H3,(H,25,27)
    • InChIKey: RYUCPNGTCJRGGK-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCN(S(C1=CC=C(C)C=C1)(=O)=O)C2)(=O)C1=CC=CC=C1C

計算された属性

  • せいみつぶんしりょう: 420.15076381g/mol
  • どういたいしつりょう: 420.15076381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 696
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2391-0143-2μmol
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2391-0143-2mg
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2391-0143-40mg
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2391-0143-10mg
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2391-0143-4mg
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2391-0143-50mg
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2391-0143-3mg
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2391-0143-25mg
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2391-0143-30mg
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2391-0143-20μmol
2-methyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
954679-22-2 90%+
20μl
$79.0 2023-05-16

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 関連文献

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamideに関する追加情報

Introduction to 2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide (CAS No. 954679-22-2)

2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 954679-22-2, belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a benzamide moiety linked to a tetrahydroisoquinoline scaffold, makes it a subject of intense interest for researchers exploring novel pharmacophores.

The benzamide group in 2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide contributes to its pharmacological properties by enhancing binding affinity and metabolic stability. This feature is particularly valuable in drug design, where optimizing interactions with biological targets is crucial. The presence of a methyl group at the 2-position of the tetrahydroisoquinoline ring further modulates its pharmacokinetic profile, potentially improving bioavailability and reducing off-target effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies indicate that the benzamide moiety interacts favorably with protease active sites, making this compound a promising candidate for inhibiting enzymes involved in various pathological processes. For instance, preliminary research suggests that derivatives of this structure may exhibit inhibitory activity against Cyclin-dependent kinases (CDKs), which are implicated in cancer cell proliferation and survival.

The sulfonamide group at the 4-position of the aromatic ring in 2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide adds another layer of functional diversity. Sulfonamides are well-documented pharmacophores known for their ability to modulate enzyme activity and receptor binding. In particular, sulfonamides have been widely used in the development of antimicrobial agents and anti-inflammatory drugs. The integration of this group into the tetrahydroisoquinoline scaffold may lead to novel therapeutic agents with enhanced efficacy and reduced side effects.

In vitro studies have begun to unravel the potential biological activities of 954679-22-2. Initial experiments suggest that this compound exhibits moderate inhibitory effects on certain kinases and may possess anti-proliferative properties in cancer cell lines. These findings are particularly intriguing given the growing demand for kinase inhibitors in oncology research. The ability of this molecule to selectively target specific kinases without affecting others remains an area of active investigation.

The synthesis of 2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it feasible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been instrumental in constructing the tetrahydroisoquinoline core. These methods not only improve efficiency but also allow for functional group modifications that can fine-tune biological activity.

The pharmacokinetic profile of this compound is another critical aspect under investigation. Preliminary pharmacokinetic studies indicate that CAS No. 954679-22-2 exhibits reasonable oral bioavailability and moderate tissue distribution. These properties are essential for developing drugs that can be administered orally while maintaining therapeutic levels over an extended period. Further studies are needed to optimize dosing regimens and minimize potential drug-drug interactions.

The potential therapeutic applications of 954679-22-2 extend beyond oncology. Research suggests that this compound may also have applications in neurology and inflammation-related disorders due to its interaction with various biological targets. For example, tetrahydroisoquinoline derivatives have been explored as potential treatments for neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. The benzamide moiety further enhances its suitability for these applications by improving solubility and crossing the blood-brain barrier.

The regulatory landscape for new pharmaceutical compounds like 954679-22-2 is stringent but well-established. Researchers must navigate rigorous preclinical testing before advancing to clinical trials. These trials are designed to evaluate safety, efficacy, and dosing across diverse populations. The growing body of preclinical data on this compound provides a strong foundation for future clinical development efforts.

In conclusion, 2-methyl-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide (CAS No. 954679-22-2) represents a promising lead compound with significant therapeutic potential. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting cancer, neurodegenerative diseases, and inflammation-related disorders. As research continues to uncover new biological activities and optimize synthetic routes, this compound is poised to make meaningful contributions to medicine.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd